molecular formula C15H14BrClO B1383233 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene CAS No. 1830346-16-1

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Cat. No. B1383233
CAS RN: 1830346-16-1
M. Wt: 325.63 g/mol
InChI Key: OJDCRWLGJWSFFT-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a chemical compound with the molecular formula C15H14BrClO . It is used as a reagent in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .


Synthesis Analysis

The synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, thereby isolating 5-bromo-2-chloro-4’-ethoxybenzophenone. This compound, upon reduction in acetonitrile at 50°C, gives "4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is represented by the InChI code: 1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” include the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole and the subsequent reduction of the resulting compound .


Physical And Chemical Properties Analysis

“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a solid, white to off-white in color . It has a melting point of 41-43°C . It is slightly soluble in acetonitrile, DMSO, and methanol .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

Future Directions

As “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is used as a reagent in the synthesis of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research may focus on improving the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDCRWLGJWSFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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